Allyl 3-hydroxybenzoate

Description

Historical Context and Significance of Benzoic Acid Derivatives in Chemical Science

Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century, derived from gum benzoin. wikidoc.orgnewworldencyclopedia.orgwikipedia.orgbritannica.com Its discovery and subsequent structural elucidation by Justus von Liebig and Friedrich Wöhler in 1832 laid a crucial foundation for the development of aromatic chemistry. wikidoc.orgnewworldencyclopedia.orgwikipedia.org Historically, benzoic acid and its derivatives have been pivotal in the synthesis of a vast array of organic substances. wikidoc.orgscribd.com The salts and esters of benzoic acid, known as benzoates, have found widespread use as food preservatives, with the antifungal properties of benzoic acid being recognized as early as 1875. wikidoc.orgnewworldencyclopedia.orgwikipedia.org

Esters, in general, are a fundamental class of organic compounds formed from the reaction of a carboxylic acid and an alcohol. steme.orgdyeastchem.com They are ubiquitous in nature, contributing to the characteristic fragrances and flavors of fruits and flowers. steme.orgdyeastchem.comnumberanalytics.com This property has led to their extensive use in the food, beverage, and fragrance industries. steme.orgdyeastchem.comnumberanalytics.com Beyond their sensory attributes, esters are crucial intermediates in organic synthesis, enabling the creation of more complex molecules. solubilityofthings.com They also play vital roles in biological systems, being integral components of lipids and involved in various metabolic pathways. numberanalytics.comreagent.co.uk In industry, esters are utilized as solvents, plasticizers, and in the manufacturing of polymers and pharmaceuticals. dyeastchem.comnumberanalytics.comreagent.co.uk

Hydroxybenzoic acid esters, a specific subclass, are noted for their diverse biological activities, including antimicrobial and anti-inflammatory properties, making them valuable in medicine, food, and cosmetics. nih.govd-nb.info The study of substituted benzoates continues to be an active area of research, with investigations into their coordination chemistry and the influence of substituents on their properties. mdpi.commdpi.com

Structural Attributes of Allyl 3-hydroxybenzoate: A Detailed Examination of Functional Groups and Connectivity

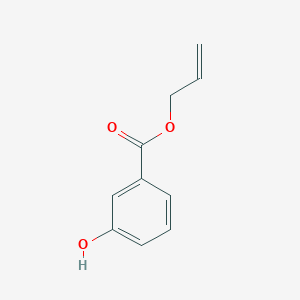

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the meta-position (carbon 3) and an ester functional group. The ester group consists of a carbonyl (C=O) bonded to an oxygen atom, which is in turn connected to an allyl group (-CH2-CH=CH2).

The key functional groups and their connectivity impart specific chemical properties to the molecule:

Benzene Ring: The aromatic ring provides a stable, planar core.

Hydroxyl Group (-OH): This phenolic group can participate in hydrogen bonding and acts as a proton donor. Its presence influences the molecule's acidity and reactivity.

Ester Group (-COO-): This group is responsible for the characteristic properties of esters and can undergo hydrolysis under acidic or basic conditions. evitachem.com

Allyl Group (-CH2-CH=CH2): The carbon-carbon double bond in the allyl group is a site of reactivity, allowing for addition reactions and polymerization.

Spectroscopic analysis provides further insight into the molecule's structure. Infrared (IR) spectroscopy of this compound reveals a strong C=O stretching vibration around 1742 cm⁻¹ and an O-H bending vibration at 1265 cm⁻¹. smolecule.com The ¹H NMR spectrum shows distinct signals for the allyl group protons and the aromatic protons. smolecule.com The ¹³C NMR spectrum confirms the presence of the ester carbonyl carbon at approximately δ 167.0 ppm and the allylic carbons. smolecule.com

Physicochemical Properties of this compound smolecule.com

| Property | Value |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| Melting Point | 98–101°C |

| Water Solubility | 0.87 mg/mL at 25°C |

| Ethanol Solubility | ≥50 mg/mL |

| LogP (octanol-water) | 2.1 ± 0.3 |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound and related compounds is exploring their synthesis, chemical reactivity, and potential applications. The synthesis of hydroxybenzoate esters can be achieved through methods like Fischer esterification, which involves the reaction of a hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. smolecule.comnih.govd-nb.info For instance, 3-hydroxybenzoic acid can be reacted with allyl alcohol using catalysts like sulfuric acid or p-toluenesulfonic acid. smolecule.com Alternative synthetic routes include reactions involving acyl chlorides or transesterification. smolecule.com

Recent studies have focused on developing more sustainable and efficient synthetic methods, such as microwave-assisted synthesis and the use of ionic liquids as recyclable catalysts. smolecule.com Research has also delved into the synthesis of functionalized polymers derived from hydroxybenzoate monomers, which exhibit properties like antimicrobial activity. nih.gov

Despite these advancements, there are notable knowledge gaps. While the fundamental chemical properties are being established, comprehensive studies on the biological activities of this compound are limited. There is a need for more in-depth investigation into its potential pharmacological effects. Furthermore, while the synthesis of related phenolic esters is well-documented, specific optimization and mechanistic studies for this compound are not extensively reported. The long-term stability and degradation pathways of this specific ester under various environmental conditions also warrant further investigation.

Scope and Objectives for Comprehensive Academic Research on this compound

To address the existing knowledge gaps, comprehensive academic research on this compound should focus on several key areas. The primary objectives of such research should include:

Elucidation of Biological Activity: Systematic screening of this compound for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, is crucial. ontosight.ai This would involve in vitro and potentially in vivo studies to understand its mechanism of action at a molecular level.

Advanced Synthetic Methodologies: Research should aim to develop novel and optimized synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This could involve exploring new catalytic systems and reaction conditions.

Polymer Chemistry and Materials Science: Investigating the use of this compound as a monomer for the synthesis of new polymers is a promising avenue. nih.govresearchgate.net The resulting polymers could be characterized for their thermal, mechanical, and biodegradable properties, opening up potential applications in materials science.

Mechanistic and Kinetic Studies: Detailed mechanistic studies of its synthesis and hydrolysis reactions would provide a deeper understanding of its chemical behavior. nih.gov This could involve kinetic experiments and computational modeling to map out reaction pathways and transition states.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of derivatives of this compound with modifications to the aromatic ring or the allyl group would help establish structure-activity relationships. mdpi.com This knowledge is vital for designing new molecules with enhanced or specific properties.

By pursuing these research objectives, the scientific community can build a more complete understanding of this compound, paving the way for its potential application in diverse fields.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

prop-2-enyl 3-hydroxybenzoate |

InChI |

InChI=1S/C10H10O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h2-5,7,11H,1,6H2 |

InChI Key |

XIDRVYBJEHWUDA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 3 Hydroxybenzoate: a Review of Established and Emerging Approaches

Esterification Reactions: Classical and Catalytic Routes to Allyl 3-hydroxybenzoate

Esterification remains the most fundamental approach for the synthesis of this compound. This typically involves the reaction of 3-hydroxybenzoic acid or its derivatives with an allyl source. Various catalytic systems have been developed to optimize this transformation, including mineral acids, metal complexes, and enzymes.

The Fischer-Speier esterification is a classical and direct method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For the synthesis of this compound, this involves the reaction of 3-hydroxybenzoic acid with allyl alcohol.

The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by applying Le Chatelier's principle. libretexts.org This is commonly accomplished by using a large excess of the alcohol reactant (allyl alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the allyl alcohol. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification of 3-Hydroxybenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Key Conditions |

| 3-Hydroxybenzoic Acid | Allyl Alcohol | H₂SO₄ (conc.) | Allyl Alcohol (excess) | Reflux | Removal of water |

| 3-Hydroxybenzoic Acid | Allyl Alcohol | p-TsOH | Toluene | Reflux | Dean-Stark trap |

Transesterification Strategies Utilizing Various Catalytic Systems

Transesterification is an alternative route that involves the conversion of one ester to another. To synthesize this compound, a more readily available ester, such as Methyl 3-hydroxybenzoate, can be reacted with allyl alcohol in the presence of a catalyst. This process is also reversible and requires the removal of the more volatile alcohol byproduct (methanol, in this case) to drive the reaction to completion.

A variety of catalytic systems can be employed, including homogeneous acid and base catalysts like sulfuric acid or sodium hydroxide (B78521). mdpi.com More advanced systems utilize metal-based catalysts. For instance, complexes of metals such as iridium have been shown to effectively catalyze the allylation of carboxylic acids using allyl acetate (B1210297), a process that can be adapted for transesterification. nih.gov The choice of catalyst can significantly influence reaction rates and selectivity, particularly in preventing side reactions involving the phenolic hydroxyl group.

In line with the principles of green chemistry, enzymatic and biocatalytic methods offer a milder and more selective route to this compound. Lipases are the most commonly used enzymes for esterification due to their ability to function in non-aqueous environments and their high selectivity, which minimizes the need for protecting groups. nih.gov

Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for the esterification of phenolic compounds. mdpi.comresearchgate.net The reaction is typically carried out under mild temperature conditions in an organic solvent. This enzymatic approach is advantageous as it avoids the harsh conditions and acidic waste associated with traditional chemical synthesis. The high chemo- and regioselectivity of lipases ensures that the esterification occurs specifically at the carboxylic acid group without affecting the phenolic hydroxyl group. nih.gov

Table 2: Biocatalytic Synthesis of Phenolic Esters

| Reactant 1 | Reactant 2 | Biocatalyst | Solvent | Temperature |

| 3-Hydroxybenzoic Acid | Allyl Alcohol | Immobilized Lipase (e.g., CALB) | Organic Solvent (e.g., Toluene) | 40-60 °C |

| 3-Hydroxybenzoic Acid | Allyl Alcohol | Whole-cell biocatalyst | Organic Solvent | Ambient |

Advanced Synthetic Techniques for High Yield and Purity of this compound

To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, advanced energy sources like microwaves and ultrasound have been applied to the synthesis of esters. These techniques can dramatically accelerate reaction rates and often lead to improved yields and product purity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Microwave irradiation provides rapid and efficient heating of the reaction mixture by directly coupling with polar molecules. organic-chemistry.org In the context of esterification, this leads to a significant reduction in reaction time, often from hours to minutes, and can result in higher conversion rates. organic-chemistry.orgnih.gov

The synthesis of this compound can be optimized by performing the acid-catalyzed esterification of 3-hydroxybenzoic acid and allyl alcohol in a dedicated microwave reactor. This method allows for precise temperature and pressure control, leading to cleaner reactions and easier product isolation. The efficiency of microwave heating often allows for the use of less catalyst or milder reaction conditions compared to conventional methods. mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing esterification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. tandfonline.comorgchemres.org

Ultrasound-assisted esterification of hydroxybenzoic acids has been shown to be highly effective. nih.gov The ultrasonic irradiation can enhance mass transfer between reactants, particularly in heterogeneous systems, and can accelerate the catalytic process. organic-chemistry.orgorgchemres.org For the synthesis of this compound, irradiating the mixture of 3-hydroxybenzoic acid, allyl alcohol, and an acid catalyst with high-intensity ultrasound can lead to a substantial increase in yield and a reduction in reaction time compared to a silent (unstirred) or mechanically stirred reaction. nih.gov

Table 3: Comparison of Conventional and Advanced Synthesis Techniques

| Method | Typical Reaction Time | Energy Source | Key Advantage |

| Fischer Esterification | Hours | Conventional Heating (Oil Bath) | Well-established, simple setup |

| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid heating, high efficiency |

| Sonochemical Synthesis | Minutes to Hours | Ultrasonic Irradiation | Enhanced mass transfer, rate acceleration |

Flow Chemistry Approaches for Continuous Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters like this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. The esterification of benzoic acid derivatives has been successfully demonstrated in continuous flow microwave reactors, which can significantly reduce reaction times compared to conventional heating.

In a continuous flow setup for the synthesis of this compound, a solution of 3-hydroxybenzoic acid and allyl alcohol, along with a suitable catalyst, would be pumped through a heated reactor coil or a microreactor. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the conversion and yield. The use of a packed-bed reactor containing a solid acid catalyst is a particularly attractive option as it simplifies catalyst separation and reuse.

Table 1: Comparison of Batch vs. Flow Synthesis for Esterification

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours | Minutes to Hours |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing |

| Safety | Handling of large volumes of reactants | Small reaction volumes, better control |

| Scalability | Requires larger vessels | Scaling-out by parallelization or longer run times |

| Product Consistency | Batch-to-batch variation | High consistency |

Green Chemistry Principles in this compound Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, a solvent-free approach is highly feasible, where an excess of allyl alcohol can serve as both the reactant and the solvent. This approach not only reduces solvent waste but can also drive the reaction equilibrium towards the product side.

Mechanochemical methods, such as ball milling, represent another promising solvent-free technique. These methods use mechanical energy to initiate and sustain chemical reactions, often at room temperature, thereby reducing the energy input required for heating.

The choice of catalyst plays a pivotal role in the green synthesis of this compound. While traditional homogeneous acid catalysts like sulfuric acid are effective, they are corrosive and difficult to separate from the reaction mixture, leading to waste generation during neutralization and purification steps.

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons, offer a sustainable alternative. These catalysts are easily separable by filtration, reusable, and often less corrosive than their homogeneous counterparts. Their use in packed-bed reactors in continuous flow systems is particularly advantageous for industrial applications.

Organocatalysis: The use of metal-free organocatalysts is a rapidly growing area in green chemistry. For esterification reactions, various organocatalysts have been developed that can operate under mild conditions. While specific applications to this compound are not extensively documented, the principles of organocatalysis offer a promising avenue for future research.

Nanocatalysis: Nanoparticle-based catalysts exhibit high catalytic activity due to their large surface-area-to-volume ratio. Magnetic nanoparticles functionalized with acidic groups, for instance, can be used as highly efficient and easily recoverable catalysts for esterification reactions. After the reaction, the catalyst can be separated using an external magnet, which simplifies the work-up procedure significantly.

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Heterogeneous (e.g., Zeolites) | Easy separation, reusable, less corrosive | Lower activity than homogeneous, potential for leaching |

| Organocatalysts | Metal-free, often mild conditions | Can be expensive, may require higher catalyst loading |

| Nanocatalysts | High activity, easy separation (magnetic) | Potential for agglomeration, long-term stability concerns |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Fischer esterification of 3-hydroxybenzoic acid with allyl alcohol to produce this compound is an inherently atom-economical reaction, with water being the only byproduct.

To further minimize waste, the water produced during the reaction should be continuously removed to shift the equilibrium towards the formation of the ester, thereby maximizing the conversion of the starting materials. In a laboratory setting, a Dean-Stark apparatus can be used for this purpose, while on an industrial scale, techniques like reactive distillation or the use of pervaporation membranes are more efficient.

The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is another important metric for assessing the greenness of a process. For the synthesis of this compound, a well-designed process utilizing a reusable catalyst and solvent-free conditions can achieve a very low E-Factor.

Industrial Scale-Up Considerations and Process Intensification for this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, with process intensification being a key strategy for achieving economic and environmental sustainability.

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, several process intensification strategies can be employed:

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For the esterification of 3-hydroxybenzoic acid, the reactants would be fed to a distillation column containing a solid acid catalyst. As the reaction proceeds, the ester product, having a higher boiling point, moves down the column, while the water byproduct is continuously removed from the top, driving the reaction to completion.

Microreactors: As discussed under flow chemistry, microreactors offer excellent control over reaction conditions and are inherently safer due to the small volumes involved. Scaling up production can be achieved by "numbering-up," which involves operating multiple microreactors in parallel.

Membrane Reactors: The integration of a pervaporation membrane with the reactor can be a highly effective method for in-situ water removal. The membrane selectively allows water to pass through, thus shifting the reaction equilibrium and increasing the yield of this compound under milder conditions.

Table 3: Process Intensification Strategies for Ester Production

| Technology | Principle | Advantages for this compound Production |

| Reactive Distillation | Combines reaction and separation in one unit. | Increased conversion, reduced capital cost, energy savings. |

| Microreactors/Flow Chemistry | Continuous processing in small channels. | Enhanced safety, precise control, easy scale-up by numbering-up. |

| Membrane Reactors | Integration of reaction with membrane separation. | High conversion at milder temperatures, energy efficiency. |

The choice of the most suitable industrial-scale process will depend on a thorough techno-economic analysis, considering factors such as production volume, capital and operating costs, and the desired purity of the final product.

Advanced Spectroscopic and Structural Elucidation of Allyl 3 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules like Allyl 3-hydroxybenzoate. The chemical environment of each proton (¹H) and carbon-¹³ (¹³C) nucleus generates a unique resonance signal, providing a detailed map of the molecular structure. For this compound, the aromatic protons are expected to resonate in the downfield region (δ 6.5-8.0 ppm), while the protons of the allyl group will appear in the alkene and allylic regions. libretexts.orglibretexts.org The carbons of the aromatic ring typically absorb between δ 120-150 ppm. libretexts.org

Based on analogous compounds like Ethyl 3-hydroxybenzoate and 3-hydroxybenzoic acid, a predicted NMR assignment for this compound in a solvent like DMSO-d₆ can be postulated. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|---|

| 1 | C | - | ~131.0 | - |

| 2 | CH | ~7.42 | ~122.0 | d |

| 3 | C-OH | - | ~158.0 | - |

| 3-OH | OH | ~9.80 | - | s |

| 4 | CH | ~7.03 | ~118.0 | dd |

| 5 | CH | ~7.31 | ~130.0 | t |

| 6 | CH | ~7.39 | ~117.5 | d |

| C=O | C=O | - | ~165.5 | - |

| 1' (O-CH₂) | CH₂ | ~4.75 | ~65.0 | dt |

| 2' (-CH=) | CH | ~6.00 | ~132.5 | ddt |

| 3' (=CH₂) | CH₂ | ~5.30 (trans), ~5.20 (cis) | ~118.5 | dq (trans), dq (cis) |

While 1D NMR provides foundational data, multi-dimensional NMR experiments are essential for confirming the complete structural assignment of this compound by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons (H4-H5, H5-H6) and within the allyl group spin system (H1'-H2', H1'-H3', H2'-H3').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). princeton.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.75 ppm would correlate with the carbon signal at ~65.0 ppm, assigning them to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com HMBC is crucial for connecting different parts of the molecule. Key correlations would include the H1' protons of the allyl group to the ester carbonyl carbon (C=O) and the C1 carbon of the aromatic ring. Aromatic protons like H2 and H6 would show correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. youtube.com This is vital for determining the molecule's preferred conformation. For instance, a NOESY spectrum could reveal correlations between the H1' protons of the allyl group and the H2 aromatic proton, providing insight into the orientation of the ester side chain relative to the benzene (B151609) ring.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. This technique is invaluable for studying polymorphism (the existence of different crystalline forms) and characterizing amorphous materials. For this compound, ssNMR could be used to probe the local environment of carbon atoms in a crystalline or amorphous sample. Differences in chemical shifts compared to the solution state can reveal insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and packing effects within the crystal lattice. unibas.it

Dynamic NMR (DNMR) is used to study the rates of chemical processes that are fast on the human timescale but slow on the NMR timescale, such as conformational changes and restricted rotation. youtube.com In this compound, a key dynamic process is the rotation around the C(aryl)-C(O) and O-C(allyl) single bonds. Steric hindrance or electronic effects could create a significant energy barrier to rotation. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. youtube.com Analysis of these line shapes allows for the calculation of the activation energy for the rotational barrier. The allyl group itself can exhibit complex multiplets due to restricted rotation around the C=C double bond, which makes the two terminal vinyl protons chemically distinct. youtube.comyoutube.com

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). wikipedia.org This technique is a powerful tool for elucidating reaction mechanisms and assigning complex NMR spectra. americanpeptidesociety.org For instance, to study the esterification reaction that forms this compound from 3-hydroxybenzoic acid and allyl alcohol, one could use ¹³C-labeled carbonyl carbon in the benzoic acid. By tracking the ¹³C label in the final product and any intermediates, the precise pathway of the reaction can be determined. wikipedia.org In NMR, the presence of an isotope label can simplify complex spectra or be used in specific experiments to trace atomic connectivity. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific groups within this compound.

For aromatic esters, a strong C=O stretching vibration is expected in the IR spectrum. elixirpublishers.com Conjugation with the aromatic ring typically lowers this frequency. elixirpublishers.com Other key vibrations include O-H stretching from the phenol (B47542) group, C-H stretches from the aromatic ring and allyl group, C=C stretching from both the aromatic ring and the allyl group, and C-O stretching from the ester and phenol moieties. libretexts.org Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C bonds, which often give strong Raman signals. plu.mx

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch (broad) | Phenol | 3400-3200 | Strong | Weak |

| C-H Stretch (aromatic) | Aromatic Ring | 3100-3000 | Medium | Strong |

| C-H Stretch (alkene) | Allyl Group | 3100-3020 | Medium | Medium |

| C=O Stretch | Ester | 1720-1700 | Very Strong | Medium |

| C=C Stretch | Allyl Group | 1650-1630 | Medium-Weak | Strong |

| C=C Stretch (in-ring) | Aromatic Ring | 1610-1580, 1500-1400 | Medium-Strong | Strong |

| C-O Stretch | Ester & Phenol | 1300-1150 | Strong | Weak |

| C-H "oop" bend | Aromatic Ring | 900-675 | Strong | Weak |

Both ATR-IR and transmission are common techniques for obtaining infrared spectra. In transmission spectroscopy, the IR beam passes directly through the sample. This often requires preparing the sample in a specific way, such as a KBr pellet for solids or a thin film for liquids.

Attenuated Total Reflectance (ATR) is often a more convenient method, especially for solid and liquid samples, as it requires minimal sample preparation. nih.gov The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond or germanium). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where it can be absorbed at specific frequencies. nih.gov This makes ATR-IR a powerful surface-sensitive technique. For this compound, ATR-IR would provide a rapid and efficient way to obtain its vibrational fingerprint, which can be compared to spectra of related compounds like sodium benzoate (B1203000) for identification and analysis. nih.govresearchgate.net

Resonance Raman Spectroscopy for Enhanced Vibrational Information

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information about a molecule. While specific RR spectra for this compound are not extensively documented in public literature, the vibrational modes can be inferred from analyses of its constituent parts and related compounds, such as 3-hydroxybenzoic acid (3-hBA). nih.gov

The Raman spectrum of this compound is expected to be dominated by vibrations of the benzene ring, the carboxylate group, and the allyl group. Key vibrational modes anticipated for the 3-hydroxybenzoyl portion include:

Aromatic C-C Stretching: Bands in the 1400-1650 cm⁻¹ region are characteristic of the benzene ring.

Carbonyl (C=O) Stretching: A strong band is expected around 1680-1720 cm⁻¹ for the ester carbonyl group.

Phenolic C-O Stretching and O-H Bending: Vibrations associated with the hydroxyl group are expected in the 1200-1400 cm⁻¹ range.

The allyl group would introduce its own characteristic vibrations, most notably:

C=C Stretching: A band around 1645 cm⁻¹ corresponding to the alkene double bond.

=C-H Bending (Out-of-Plane): A strong band typically found in the 910-990 cm⁻¹ range.

A theoretical study using Density Functional Theory (DFT) on the related PZA:3-hBA cocrystal has shown that intermolecular interactions, such as hydrogen bonding, can cause significant shifts in the vibrational frequencies of the carboxyl and hydroxyl groups. nih.gov Similar effects could be studied in this compound to understand its intermolecular interactions in various states.

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Carbonyl (C=O) Stretch | 1680-1720 | Ester |

| Alkene (C=C) Stretch | ~1645 | Allyl Group |

| Aromatic C-C Stretch | 1400-1650 | Benzene Ring |

| Phenolic C-O Stretch | 1200-1300 | Phenolic Hydroxyl |

| =C-H Bend | 910-990 | Allyl Group |

Vibrational Circular Dichroism (VCD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by chiral molecules. dtu.dk For a molecule to be VCD active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound is an achiral molecule. It does not possess any stereocenters, and it has a plane of symmetry. Therefore, in an achiral solvent or environment, it will not produce a VCD spectrum. The technique of VCD is not applicable for the direct chiral analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination, Purity, and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For this compound (C₁₀H₁₀O₃), MS techniques provide precise molecular weight, elemental composition, and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. nih.gov This is crucial for confirming the identity of a synthesized compound and distinguishing it from isomers.

The theoretical exact mass of the neutral molecule of this compound can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Formula: C₁₀H₁₀O₃

Calculated Monoisotopic Mass: 178.06299 u

HRMS analysis would typically involve observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 2: HRMS Data for this compound Ions

| Ion Species | Formula | Calculated Exact Mass (u) |

| [M+H]⁺ | C₁₀H₁₁O₃⁺ | 179.07027 |

| [M+Na]⁺ | C₁₀H₁₀O₃Na⁺ | 201.05222 |

| [M-H]⁻ | C₁₀H₉O₃⁻ | 177.05572 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) which is then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that confirms the molecular structure.

For this compound, the fragmentation pathways are predictable. Analysis of related compounds like 3-hydroxybenzoic acid and its methyl ester shows a characteristic fragment corresponding to the 3-hydroxybenzoyl cation. nih.govnist.gov

Key expected fragmentation pathways for the [M+H]⁺ ion (m/z 179.07) would include:

Loss of Propene: A neutral loss of C₃H₄ (propene, 40.03 u) via rearrangement, leading to the 3-hydroxybenzoic acid ion at m/z 139.04.

Loss of Allyl Radical and H: Cleavage of the ester bond leading to the 3-hydroxybenzoyl cation at m/z 121.03. This is often a very stable and abundant ion for benzoic acid derivatives. nih.gov

Loss of Carbon Monoxide (CO): The 3-hydroxybenzoyl cation (m/z 121.03) could further lose CO (27.99 u) to yield a phenyl-type cation at m/z 93.04.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 179.07 | 139.04 | C₃H₄ (Propene) | 3-Hydroxybenzoic acid ion |

| 179.07 | 121.03 | C₃H₅O (Allyloxy radical) | 3-Hydroxybenzoyl cation |

| 121.03 | 93.04 | CO (Carbon Monoxide) | 3-Hydroxyphenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating and identifying volatile and semi-volatile compounds. researchgate.net this compound is expected to be sufficiently volatile for GC-MS analysis, which can be used to determine its purity and identify any volatile impurities.

Potential impurities from a typical esterification synthesis could include:

Unreacted Starting Materials: 3-hydroxybenzoic acid and allyl alcohol.

Solvents: Residual solvents used during the reaction or purification steps.

Byproducts: Such as diallyl ether or products from side reactions.

The retention time in the gas chromatogram helps in separating the components, while the mass spectrometer provides positive identification of each separated peak. Derivatization techniques, such as silylation, could also be employed to enhance the GC-MS signal and improve chromatographic performance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

For impurities that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. nih.gov This method is particularly useful for analyzing complex mixtures and assessing the purity of drug substances and other chemical products. scielo.br

LC-MS would be highly effective for detecting non-volatile impurities in a sample of this compound, such as:

Unreacted 3-hydroxybenzoic acid: Which has lower volatility than its ester.

High Molecular Weight Byproducts: Such as dimers or oligomers formed during synthesis.

Degradation Products: Resulting from storage or exposure to harsh conditions.

The combination of a separation technique like High-Performance Liquid Chromatography (HPLC) with a sensitive and specific detector like a mass spectrometer allows for the quantification and identification of impurities even at very low levels. researchgate.net

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography and diffraction are powerful, non-destructive techniques that provide detailed information about the atomic and molecular structure of a crystalline material. carleton.edu By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. spbu.ru

Single Crystal X-ray Diffraction for Absolute Configuration, Bond Lengths, and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. carleton.edu This technique would provide unambiguous proof of the connectivity of this compound, as well as precise measurements of its geometric parameters.

Absolute Configuration: The concept of absolute configuration is only relevant for chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers, and its structure is identical to its mirror image. An SCXRD study would confirm this achirality by revealing the presence of crystallographic symmetry elements such as a mirror plane or an inversion center within the unit cell.

Bond Lengths and Angles: SCXRD would provide highly accurate measurements of all bond lengths and angles within the this compound molecule. Due to the lack of direct experimental data, the expected bond lengths can be inferred from studies of similar small organic molecules. For instance, the crystal structure of a related aromatic ester would reveal typical distances for C-C bonds in the benzene ring, C=O and C-O bonds of the ester group, and the C=C and C-C bonds of the allyl group.

To illustrate the type of data obtained from an SCXRD experiment, a hypothetical table of selected bond lengths for this compound is presented below, based on standard values for similar functional groups.

| Bond | Expected Bond Length (Å) |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.34 |

| O-C (allyl) | ~1.45 |

| C-C (aromatic) | ~1.39 |

| C-OH (hydroxyl) | ~1.36 |

| C=C (allyl) | ~1.33 |

Crystal Packing: Beyond the individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding, which would be expected to occur between the hydroxyl group of one molecule and the carbonyl oxygen of another. The crystal packing analysis would also provide information on the unit cell dimensions and the space group of the crystal.

Powder X-ray Diffraction (PXRD) for Polymorphism, Crystallinity, and Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. rigaku.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a microcrystalline powder. rigaku.com

Polymorphism: Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.net These different polymorphs can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern. researchgate.net A study of this compound would involve screening for polymorphs under various crystallization conditions and using PXRD to identify any distinct crystalline phases.

Crystallinity: PXRD can be used to assess the degree of crystallinity in a sample. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample will result in a broad, diffuse halo. This is crucial for quality control in material synthesis.

Phase Identification: The PXRD pattern of a compound serves as a unique "fingerprint" that can be used for its identification. researchgate.net Once a standard pattern for a pure phase of this compound is established, PXRD can be used to confirm the identity and purity of newly synthesized batches.

A representative PXRD data table, illustrating the expected format of results, is provided below. The peak positions (2θ) are determined by the crystal lattice parameters, and the intensities are dependent on the atomic arrangement within the unit cell.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 70 |

| 25.8 | 3.45 | 95 |

| 28.1 | 3.17 | 60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. ijermt.org The chromophores in this compound are the substituted benzene ring and the ester carbonyl group.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene derivative. The primary electronic transitions are the π → π* transitions associated with the aromatic ring. The presence of the hydroxyl (-OH) and the allyl ester (-COOCH₂CH=CH₂) groups as substituents will influence the position and intensity of these absorption bands. The hydroxyl group is an electron-donating group which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. libretexts.org The ester group, being electron-withdrawing, will also affect the electronic structure and thus the UV-Vis spectrum. libretexts.org

Based on data for related hydroxybenzoate esters, this compound would be predicted to exhibit strong absorption bands in the UV region. A study on 3,4-dihydroxybenzoic acid showed absorption maxima at 206 nm, 218 nm, 261 nm, and 294 nm. sielc.com It is anticipated that this compound would have a similar absorption profile.

The expected electronic transitions and their predicted absorption maxima (λmax) are summarized in the table below.

| Transition | Chromophore | Predicted λmax (nm) |

| π → π | Benzene ring | ~210 - 220 |

| π → π | Benzene ring | ~250 - 260 |

| π → π | Benzene ring | ~290 - 300 |

| n → π | Carbonyl group | ~270 - 280 (weak) |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment (if applicable)

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and is widely used to determine the absolute configuration and conformational features of chiral compounds. creative-proteomics.com

This compound is an achiral molecule. It lacks a chiral center and possesses a plane of symmetry that bisects the benzene ring and the ester group. As a result, it does not exhibit optical activity and will not produce a CD spectrum under normal conditions. Therefore, CD spectroscopy is not an applicable technique for assessing the chirality of this compound in its ground state.

It is worth noting that an achiral molecule can exhibit an induced circular dichroism (ICD) signal if it is placed in a chiral environment, for example, by forming a complex with a chiral host molecule. researchgate.net In such a scenario, the CD spectrum would provide information about the binding interaction and the conformation of the achiral molecule within the chiral host. However, for the isolated molecule, no CD signal is expected.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus solely on the chemical compound "this compound" to the depth and detail required by the provided outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "Computational Chemistry and Theoretical Studies on this compound." Creating such an article would require fabricating data, which would be scientifically unsound.

Computational Chemistry and Theoretical Studies on Allyl 3 Hydroxybenzoate

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Simulations in Various Solvent Environments and Solution Behavior

Currently, there are no published molecular dynamics or other simulation studies that specifically model the behavior of Allyl 3-hydroxybenzoate in different solvent environments. Such research would be valuable for understanding its solubility, conformational preferences, and intermolecular interactions in solvents of varying polarity.

Studies of Adsorption and Interaction with Material Surfaces

No computational studies detailing the adsorption and interaction of this compound with various material surfaces are available. Future research in this area could involve simulations to predict its binding affinity and orientation on surfaces, which is crucial for applications in materials science and coatings.

Prediction of Diffusion and Transport Properties

There is a lack of research focused on the computational prediction of the diffusion and transport properties of this compound. Such studies would be beneficial for understanding its mobility in different media, which is important for applications in areas such as polymer science and controlled-release systems.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

No QSPR studies have been published that focus on the non-biological properties of this compound. This type of research could lead to the development of models that predict its material science and engineering-relevant properties based on its molecular structure.

Prediction of Properties Relevant to Materials Science and Engineering

Without dedicated QSPR models, the prediction of material properties such as thermal stability, mechanical strength, and optical characteristics for materials incorporating this compound remains speculative.

Correlation with Reaction Rates, Selectivity, and Catalytic Performance

There is no available research that computationally correlates the structure of this compound with its reactivity, including reaction rates, selectivity in chemical transformations, or its performance as a catalyst or ligand in catalytic systems.

Docking and Molecular Recognition Studies (Non-Biological Contexts, e.g., Material Interactions)

No molecular docking or recognition studies have been conducted in a non-biological context for this compound. Such computational analyses would be insightful for understanding its potential to interact with and bind to specific sites on material surfaces or within synthetic receptors.

Chemical Reactivity and Mechanistic Investigations of Allyl 3 Hydroxybenzoate

Reactions Involving the Allyl Group

The allyl group (CH₂=CH-CH₂) is a versatile functional group that readily participates in polymerization and various addition reactions. Its reactivity is central to the utility of allyl 3-hydroxybenzoate as a monomer and a platform for further chemical modification.

Polymerization Reactions: Radical, Cationic, Anionic, and Co-Polymerization Mechanisms

The polymerization of allyl monomers, including this compound, presents unique challenges and characteristics compared to more common vinyl monomers.

Radical Polymerization: Free-radical polymerization is the most common method for polymerizing allyl compounds. The process involves the standard steps of initiation, propagation, and termination. However, the polymerization of allyl monomers is notably inefficient, typically resulting in polymers with low molecular weight. researchgate.net This is primarily due to a frequent side reaction known as degradative chain transfer. researchgate.net

In this process, the propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable, resonance-delocalized allyl radical. This new radical is generally not reactive enough to initiate a new polymer chain, thus inhibiting the formation of long polymer chains. researchgate.net

Cationic and Anionic Polymerization: Cationic and anionic polymerization methods are less common for allyl esters. The presence of the carbonyl group in the ester and the hydroxyl group on the aromatic ring can interfere with the highly reactive cationic or anionic propagating centers. For instance, the lone pairs on the ester's oxygen atoms can coordinate with and deactivate a cationic initiator or propagating chain. In anionic polymerization, the initiator may preferentially attack the electrophilic carbonyl carbon of the ester group rather than the double bond, leading to side reactions instead of polymerization. cdnsciencepub.comresearchgate.net While specialized initiators and conditions can sometimes overcome these issues, these methods are not typically favored for monomers like this compound. cdnsciencepub.com

Co-Polymerization: Due to the difficulties in achieving high molecular weight homopolymers, co-polymerization is an effective strategy for incorporating this compound into polymer structures. Allyl monomers exhibit low reactivity in copolymerization reactions compared to most vinyl monomers. researchgate.net When co-polymerized with more reactive monomers (e.g., styrenes, acrylates), this compound can be integrated into the polymer backbone, introducing pendant allyl and hydroxyl functionalities that can be used for subsequent modifications.

Click Chemistry (e.g., Thiol-ene Reactions) and Post-Polymerization Modifications

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of functional monomers. acs.orgnih.gov If this compound is polymerized or co-polymerized, the resulting material contains pendant allyl groups that are ideal substrates for PPM.

The thiol-ene reaction is a prominent example of "click chemistry" that is highly effective for modifying these pendant allyl groups. This reaction involves the radical-initiated addition of a thiol (R-SH) across the double bond of the allyl group. nih.gov The process can be initiated by UV light or thermal initiators and is known for its high efficiency, rapid reaction rates, and lack of by-products. mdpi.comresearchgate.net This method allows for the attachment of a wide variety of molecules to the polymer backbone, provided they contain a thiol group. nih.gov

Other PPM reactions that can be performed on the pendant allyl groups include:

Epoxidation: Conversion of the double bond to an epoxide ring. nih.gov

Bromination: Addition of bromine across the double bond. nih.gov

Dihydroxylation: Conversion of the double bond to a diol. nih.gov

These modifications introduce new functionalities to the polymer, enabling the tailoring of its physical and chemical properties for specific applications. acs.org

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of the allyl group in this compound is susceptible to standard electrophilic addition reactions. For example, it can react with hydrogen halides (H-X) or halogens (X₂). In the case of hydrohalogenation, the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH₂), and the halide adds to the more substituted carbon.

Nucleophilic addition to an unactivated alkene like the one in the allyl group is generally not facile. However, under catalysis by transition metals, various addition reactions can be achieved, significantly expanding the synthetic utility of the allyl group.

Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement if conditions permit)

The structure of this compound itself, being an ester, is not suitable for the classic Claisen rearrangement. This reaction specifically involves the thermal rearrangement of allyl vinyl ethers or allyl aryl ethers. libretexts.orglibretexts.org

However, a structurally related compound, the allyl ether of 3-hydroxybenzoic acid (3-(allyloxy)benzoic acid or its ester), would be an appropriate substrate for an aromatic Claisen rearrangement. wikipedia.org This intramolecular, pericyclic reaction proceeds through a concerted nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgucalgary.ca Upon heating, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring (C2 or C4). libretexts.orgucalgary.ca This initial rearrangement forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to restore aromaticity, yielding an ortho-allyl phenol (B47542). libretexts.orgorganic-chemistry.org

The regioselectivity of the aromatic Claisen rearrangement can be influenced by substituents on the benzene (B151609) ring. Electron-donating groups tend to direct the rearrangement to the para-position, whereas electron-withdrawing groups favor the ortho-position. wikipedia.org If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

Reactions at the Ester Functional Group

The ester linkage in this compound is a key site for hydrolytic reactions, which can proceed via different pathways depending on the conditions.

Hydrolysis: Acidic, Basic, and Enzymatic Pathways and Kinetics

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org

Acidic Hydrolysis: In the presence of a strong acid catalyst and water, esters undergo hydrolysis in a reversible reaction that is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The reaction is typically slow and requires heating. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (allyl alcohol). For kinetic studies, the reaction can be treated as pseudo-first-order if the concentration of water is large and constant. docbrown.infonitt.edu

The rate of basic hydrolysis is sensitive to substituent effects on the benzoate (B1203000) ring. researchgate.netacs.org Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack and thus increasing the hydrolysis rate. chemrxiv.org Conversely, electron-donating groups slow the reaction. The hydroxyl group at the meta-position in this compound is expected to have a modest electron-withdrawing inductive effect, potentially leading to a slightly faster hydrolysis rate compared to unsubstituted allyl benzoate.

| Compound | Basic Hydrolysis (LiOH) t½ (min) | Enzymatic Hydrolysis (Rat Plasma) t½ (min) |

|---|---|---|

| Methyl Benzoate | 14 | 36 |

| Ethyl Benzoate | 14 | 17 |

| Propyl Benzoate | 19 | <5 |

| Phenyl Benzoate | 11 | <5 |

| Ethyl m-bromobenzoate | 25 | <5 |

| Ethyl p-bromobenzoate | 12 | <5 |

Enzymatic Hydrolysis: Hydrolase enzymes, such as esterases and lipases, can catalyze the hydrolysis of esters under mild, physiological conditions. nih.gov These enzymes are ubiquitous in biological systems and are responsible for the metabolic breakdown of ester-containing compounds. nih.govnih.gov The kinetics of enzymatic hydrolysis are highly specific to the enzyme and the substrate structure. semanticscholar.org Enzymes like pig liver esterase or those present in rat liver microsomes are commonly used in laboratory studies to evaluate the metabolic stability of esters. nih.govnih.gov DNA has also been shown to catalyze the hydrolysis of esters and aromatic amides. nih.gov The rate of enzymatic hydrolysis for this compound would depend on how well the molecule fits into the active site of a particular enzyme.

Transesterification and Alcoholysis with Various Alcohols for Ester Exchange

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the substitution of the allyl group with a different alkyl group, yielding a new ester and allyl alcohol as a byproduct. This equilibrium-driven reaction can be catalyzed by either an acid or a base. libretexts.org

To ensure a high yield of the desired product, the reaction is typically conducted with a large excess of the reactant alcohol, which shifts the equilibrium toward the formation of the new ester, in accordance with Le Chatelier's principle. libretexts.org The process is analogous to the alcohol interchange or alcoholysis procedures used for preparing various hydroxybenzoic acid esters. google.com

Acid-Catalyzed Mechanism:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the new alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original allyl alkoxy group.

Elimination: The protonated allyl alcohol is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final transesterified product. libretexts.org

Base-Catalyzed Mechanism:

Nucleophilic Attack: An alkoxide, formed from the new alcohol by the base catalyst, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org

Elimination: The original allyloxy group is expelled as an alkoxide, and the carbonyl double bond is restored, forming the new ester. libretexts.org

The efficiency of transesterification can be influenced by the structure of the alcohol and the ester. Studies on similar p-hydroxybenzoate esters (parabens) have shown that the reaction rate can be dependent on the chain length of both the ester's alkyl group and the reacting alcohol. nih.gov

Table 1: Examples of Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

|---|---|---|---|

| Methanol (B129727) | H⁺ or CH₃O⁻ | Methyl 3-hydroxybenzoate | Allyl alcohol |

| Ethanol | H⁺ or C₂H₅O⁻ | Ethyl 3-hydroxybenzoate | Allyl alcohol |

| Propan-1-ol | H⁺ or C₃H₇O⁻ | Propyl 3-hydroxybenzoate | Allyl alcohol |

| Butan-1-ol | H⁺ or C₄H₉O⁻ | Butyl 3-hydroxybenzoate | Allyl alcohol |

Reduction of the Ester Moiety to Alcohols

The ester group of this compound can be reduced to a primary alcohol. This transformation typically involves the use of strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglibretexts.org

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.com The reaction cleaves the ester, converting the carboxylate portion into a primary alcohol and releasing the original allyl alcohol. The reduction of this compound with LiAlH₄ would yield 3-hydroxybenzyl alcohol and allyl alcohol.

Mechanism with LiAlH₄:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Leaving Group Removal: The carbonyl double bond reforms, and the allyloxy group is eliminated as an alkoxide leaving group. This step results in the formation of an intermediate aldehyde. libretexts.org

Second Nucleophilic Attack: The resulting aldehyde is immediately attacked by another hydride ion from a second molecule of LiAlH₄, forming a new tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Protonation: A subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide intermediates to yield the final alcohol products: 3-hydroxybenzyl alcohol and allyl alcohol. libretexts.org

Other reducing agents can also be employed, sometimes offering greater selectivity. Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent that can reduce esters to aldehydes if the reaction is carried out at low temperatures (e.g., -78 °C) to prevent further reduction. libretexts.org However, for the complete reduction to alcohols, conditions similar to those for LiAlH₄ are used. Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also capable of reducing aromatic esters, although they may require longer reaction times compared to aliphatic esters. commonorganicchemistry.com

Table 2: Reducing Agents for the Ester Moiety of this compound

| Reducing Agent | Product(s) from Ester Moiety | Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-hydroxybenzyl alcohol | Standard reduction conditions, followed by aqueous workup. commonorganicchemistry.com |

| Diisobutylaluminum hydride (DIBAL-H) | 3-hydroxybenzaldehyde | Low temperature (-78 °C) to stop at the aldehyde stage. libretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | 3-hydroxybenzyl alcohol | Warmer temperatures or excess reagent. |

| Borane-dimethyl sulfide (BH₃-SMe₂) | 3-hydroxybenzyl alcohol | Refluxing in THF; may require several hours. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No reaction | Not strong enough to reduce esters. libretexts.orglibretexts.org |

Reactions of the Hydroxyl Group on the Aromatic Ring

Etherification and Esterification Reactions for Derivatization

The phenolic hydroxyl group on the aromatic ring of this compound is a key site for derivatization through etherification and esterification reactions.

Etherification: The formation of an ether from the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to form the corresponding aryl ether. A variety of alkylating agents can be used, leading to a diverse range of derivatives. Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate also presents a modern method for forming aryl allyl ethers. frontiersin.org

Esterification: The phenolic hydroxyl can also be converted into an ester. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction. This process is distinct from the transesterification of the existing allyl ester group and allows for the synthesis of diester derivatives. nih.gov

Table 3: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|

Chelation and Complexation Studies with Metal Ions

This compound possesses functional groups capable of acting as ligands for metal ions, leading to the formation of coordination complexes or chelates. The primary binding sites are the phenolic hydroxyl group and the carbonyl oxygen of the ester moiety. Together, these can form a stable six-membered ring with a central metal ion, a characteristic feature of effective chelating agents. mdpi.com

The stability of these complexes is highly dependent on pH. At lower pH, the phenolic hydroxyl group remains protonated, and competition from H⁺ ions can inhibit metal binding. ukm.my As the pH increases, the hydroxyl group deprotonates to form a phenoxide ion, which is a much stronger ligand for metal ions, thus favoring complex formation. ukm.my However, at very high pH, metal ions may precipitate as insoluble hydroxides. ukm.my

Compounds with similar structures, such as hydroxybenzoic acids and hydroxypyridinones, are known to be effective chelators for hard metal ions like Fe³⁺, Al³⁺, and Ga³⁺. ukm.mynih.gov It is expected that this compound would exhibit similar behavior, forming complexes with various divalent and trivalent metal ions.

Table 5: Potential Metal Ion Complexation with this compound

| Metal Ion | Potential for Chelation | Factors Influencing Stability |

|---|---|---|

| Fe³⁺ | High | pH, solvent, presence of competing ligands. ukm.my |

| Al³⁺ | High | pH-dependent; forms stable complexes. nih.gov |

| Cu²⁺ | High | Forms stable chelates with phenolic ligands. ukm.my |

| Zn²⁺ | Moderate | Can form complexes, often with lower stability than Fe³⁺ or Cu²⁺. nih.gov |

| Pb²⁺ | Moderate to High | Binds effectively to ligands with oxygen donor atoms. ukm.my |

| Ni²⁺ | Moderate | pH is a critical factor for optimal binding. ukm.my |

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is subject to electrophilic aromatic substitution, a reaction where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity (i.e., the position of substitution) are controlled by the two substituents already present: the hydroxyl (-OH) group and the allyl ester (-COOCH₂CH=CH₂) group.

Hydroxyl (-OH) group: This is a strongly activating and ortho, para-directing group. It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack by an electrophile. libretexts.orgwikipedia.org

Allyl Ester (-COOR) group: This is a deactivating and meta-directing group. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and destabilizing the arenium ion, particularly when the attack is at the ortho or para positions.

In a competition between these two groups, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, electrophilic substitution will occur primarily at the positions ortho and para to the -OH group. The positions are C2, C4, and C6 (numbering from the ester group at C1). For example, nitration of 3-hydroxybenzoic acid yields mainly 2-nitro and 4-nitro derivatives. chemcess.com

Table 6: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring Position | Substituent | Directing Influence of -OH (at C3) | Directing Influence of -COOR (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C2 | ortho to -OH, ortho to -COOR | Activating | Deactivating | Major Product |

| C4 | para to -OH, meta to -COOR | Activating | Deactivating | Major Product |

| C5 | meta to -OH, para to -COOR | Deactivating | Deactivating | Minor/No Product |

| C6 | ortho to -OH, meta to -COOR | Activating | Deactivating | Major Product (less favored due to sterics) |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions. For the most common SₙAr mechanism (addition-elimination), the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.comchemistrysteps.com

The ring of this compound is not suitably activated for this type of reaction. It lacks both a good leaving group and the necessary strong electron-withdrawing substituents in the correct positions. The hydroxyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. organicchemistryguide.com

Catalytic Transformations Involving this compound as a Substrate, Ligand, or Catalyst Component

This compound can participate in various catalytic transformations, primarily serving as a versatile substrate in transition metal-catalyzed reactions. Its reactivity is centered around the allylic ester functionality, which allows for a range of synthetic manipulations.

This compound as a Substrate:

The most prominent catalytic transformation involving allyl esters, including this compound, is the palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to oxidative addition and the departure of the benzoate leaving group to form a π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org This intermediate is electrophilic and can be attacked by a wide variety of nucleophiles.

The general mechanism for the Tsuji-Trost reaction using this compound as a substrate is as follows:

Coordination: The Pd(0) catalyst coordinates to the alkene of the allyl group in this compound.

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the ester, leading to the expulsion of the 3-hydroxybenzoate anion and the formation of a cationic (π-allyl)palladium(II) complex. organic-chemistry.org

Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the allyl group. For soft nucleophiles (e.g., malonates, amines), the attack typically occurs directly on the allyl moiety. For hard nucleophiles (e.g., organolithium reagents), the attack may occur first at the metal center followed by reductive elimination. organic-chemistry.org

Product Formation and Catalyst Regeneration: The nucleophilic attack results in the formation of the allylated product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.

The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is a key aspect of the Tsuji-Trost reaction. Generally, for sterically undemanding nucleophiles, the attack occurs at the less substituted terminus of the allyl group. However, the nature of the ligands on the palladium catalyst and the specific nucleophile used can influence the regioselectivity. organic-chemistry.org

Below is a table summarizing representative palladium-catalyzed allylic alkylations where this compound could serve as the substrate, based on the general reactivity of allyl esters.

| Catalyst System | Nucleophile | Potential Product | Reaction Conditions |

| Pd(PPh₃)₄ | Dimethyl malonate | Allyl(3-hydroxyphenyl) 2-(methoxycarbonyl)acetate | Base (e.g., NaH), THF |

| [Pd(allyl)Cl]₂ / PPh₃ | Aniline | N-allyl-3-aminophenol | Mild base, various solvents |

| Pd₂(dba)₃ / dppe | Phenol | 3-(allyloxy)phenol | Base, reflux |

This table is illustrative and based on the known reactivity of allyl esters in Tsuji-Trost reactions. Specific yields and conditions would require experimental verification for this compound.

There is limited specific literature detailing the use of this compound as a ligand or a direct component of a catalyst. The electronic properties of the 3-hydroxybenzoate moiety could potentially influence the catalytic activity if the molecule were designed to act as a ligand, but this application is not well-documented.

Degradation Pathways under Various Chemical and Thermal Conditions

The stability of this compound is influenced by chemical and thermal conditions, leading to potential degradation through several pathways. The primary sites for degradation are the ester linkage and the allyl group.

Chemical Degradation:

The most common chemical degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by either acid or base.

Alkaline Hydrolysis: Under basic conditions, the ester undergoes saponification. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, cleaving the C-O bond and releasing allyl alcohol and the 3-hydroxybenzoate anion. The rate of alkaline hydrolysis is influenced by the substituents on the phenyl ring. researchgate.netcas.czrsc.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Following proton transfer, allyl alcohol is eliminated, and the carboxylic acid (3-hydroxybenzoic acid) is regenerated.

The hydrolysis of substituted phenyl benzoates has been studied, and the electronic effects of the substituents play a significant role in the reaction kinetics. researchgate.netrsc.org For this compound, the hydroxyl group at the meta position will have a specific electronic influence on the rate of hydrolysis compared to unsubstituted allyl benzoate.

Thermal Degradation:

When subjected to elevated temperatures, this compound can undergo thermolysis . The thermal decomposition of allyl esters can proceed through various mechanisms, including radical pathways. researchgate.net Pyrolysis of allylic esters can lead to the formation of a conjugated diene and the corresponding carboxylic acid through a cyclic transition state, although this is more common for esters with available β-hydrogens on the alcohol moiety. mcmaster.ca

The following table outlines the potential degradation products of this compound under different conditions, based on the known reactivity of related compounds.

| Condition | Degradation Pathway | Major Products |

| Aqueous Base (e.g., NaOH) | Alkaline Hydrolysis | Allyl alcohol, 3-hydroxybenzoate salt |

| Aqueous Acid (e.g., H₂SO₄) | Acid-Catalyzed Hydrolysis | Allyl alcohol, 3-hydroxybenzoic acid |

| High Temperature (Pyrolysis) | Thermolysis | Complex mixture, potentially including CO₂, allyl radicals, and derivatives of 3-hydroxybenzoic acid. |